5-Methyl-1-propylindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-propylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQBMUPSVPUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389546 | |
| Record name | SBB038754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-87-1 | |
| Record name | SBB038754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for 5 Methyl 1 Propylindoline 2,3 Dione
Reactions at the Carbonyl Functions (C-2 and C-3)
The C-2 and C-3 carbonyl groups of the indoline-2,3-dione ring are hubs of reactivity, readily participating in a variety of condensation and nucleophilic addition reactions.
Condensation Reactions to Form Imine and Hydrazone Derivatives (e.g., Schiff Bases)
The reaction of 5-Methyl-1-propylindoline-2,3-dione with primary amines and hydrazines provides a straightforward route to imine and hydrazone derivatives, respectively. These reactions typically proceed via a condensation mechanism, resulting in the formation of a C=N double bond at the C-3 position.
Schiff bases, a class of imines, are synthesized through the condensation of an amine with a carbonyl compound. researchgate.net In the case of this compound, the C-3 carbonyl is particularly susceptible to this reaction. For instance, the reaction with 4-methylbenzene-1,2-diamine in ethanol (B145695) can yield the corresponding Schiff base. semanticscholar.org These reactions are often catalyzed by a small amount of acid. The formation of the azomethine group (C=N) is a key feature of these derivatives. researchgate.net
Hydrazones are another important class of derivatives formed by the condensation of this compound with hydrazines. These compounds, characterized by the -NHN=CH- functional group, have garnered significant interest for their diverse biological activities. nih.gov The synthesis of hydrazone derivatives from isatin (B1672199) (1H-indole-2,3-dione), a related compound, is well-established and involves the reaction with various hydrazine (B178648) derivatives. pharmaffiliates.com For example, isatin can be condensed with cefotaxime (B1668864) antibiotic to form a Schiff base derivative. researchgate.net
| Reactant | Product Type | Key Features |
| Primary Amine | Schiff Base (Imine) | Formation of a C=N bond at the C-3 position. |
| Hydrazine | Hydrazone | Contains an azometine -NHN=CH- proton. |
| 4-methylbenzene-1,2-diamine | Schiff Base | Reaction occurs in ethanol. semanticscholar.org |
| Cefotaxime antibiotic | Schiff Base | Condensation with the isatin core. researchgate.net |
Nucleophilic Additions to Carbonyl Centers
The electrophilic nature of the carbonyl carbons at the C-2 and C-3 positions makes them susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of a variety of addition products. Common nucleophiles include organometallic reagents, enolates, and other carbanions. The regioselectivity of the attack (i.e., whether the nucleophile adds to C-2 or C-3) can often be controlled by the choice of reactants and reaction conditions. For instance, in related diketone systems, the less sterically hindered carbonyl group is often the preferred site of attack.
Aldol (B89426) Condensation and Knoevenagel Reactions
The presence of α-protons in molecules reacting with this compound can facilitate aldol-type condensation reactions. In these reactions, an enolate ion, formed by the deprotonation of an α-carbon, acts as a nucleophile, attacking one of the carbonyl carbons of the indoline-2,3-dione ring. This is followed by dehydration to yield an α,β-unsaturated carbonyl compound. For example, the base-catalyzed reaction of 2,5-hexanedione, a 1,4-diketone, leads to an intramolecular aldol condensation to form a cyclopentenone. libretexts.org
The Knoevenagel condensation is another powerful tool for C-C bond formation at the C-3 position. This reaction involves the condensation of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with the C-3 carbonyl of this compound. This reaction is often catalyzed by a weak base. The Knoevenagel condensation has been utilized in the synthesis of various heterocyclic compounds. For example, the reaction of 1H-indene-1,2,3-trione with 1H-indene-1,3(2H)-dione proceeds via a Knoevenagel condensation. mdpi.com Similarly, the reaction of dialdehydes with dimedone also involves a Knoevenagel condensation step. mdpi.com
| Reaction Type | Reactants | Key Features |
| Aldol Condensation | Enolate ion | Nucleophilic attack on a carbonyl carbon followed by dehydration. |
| Knoevenagel Condensation | Active methylene compound | C-C bond formation at the C-3 position. |
Functionalization at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indoline (B122111) ring possesses a lone pair of electrons and can therefore act as a nucleophile, allowing for a range of functionalization reactions.
Alkylation, Acylation, and Sulfonylation Reactions
Alkylation at the N-1 position can be achieved by treating this compound with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, generating an anion that then displaces the halide from the alkylating agent. A similar strategy can be employed for acylation, where an acyl chloride or anhydride (B1165640) is used as the electrophile, leading to the formation of an N-acyl derivative. Sulfonylation follows a similar pathway, reacting the N-anion with a sulfonyl chloride to yield an N-sulfonyl derivative. These reactions provide a means to introduce a wide variety of substituents at the N-1 position, thereby modulating the steric and electronic properties of the molecule.
Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the N-H of the indoline ring), formaldehyde (B43269), and a primary or secondary amine. This reaction provides a versatile method for the aminomethylation of the N-1 position. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and the amine, which is then attacked by the nucleophilic nitrogen of the indoline ring. The Mannich reaction has been used to introduce amino-methylated groups at the C-3 position of indoles. nih.gov A similar principle can be applied to the N-1 position of this compound.
| Reaction Type | Reactants | Product |
| Alkylation | Alkyl halide, base | N-alkyl derivative |
| Acylation | Acyl chloride/anhydride, base | N-acyl derivative |
| Sulfonylation | Sulfonyl chloride, base | N-sulfonyl derivative |
| Mannich Reaction | Formaldehyde, amine | N-aminomethyl derivative |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene ring of this compound is susceptible to electrophilic attack, a reactivity pattern common to many isatin derivatives. The regioselectivity of these reactions is governed by the electronic properties and steric hindrance of the substituents on the aromatic ring.
The isatin scaffold itself is known to undergo electrophilic substitution primarily at the C-5 position. This is a consequence of the electronic nature of the heterocyclic ring. In the case of this compound, the presence of the methyl group at the C-5 position further activates this site and directs incoming electrophiles. However, substitution can also occur at other positions, depending on the reaction conditions and the nature of the electrophile.
Nitration: The nitration of isatin derivatives typically occurs at the C-5 position. For instance, the nitration of isatin with a mixture of potassium nitrate (B79036) and concentrated sulfuric acid yields 5-nitroisatin. researchgate.netsemanticscholar.org While specific studies on the nitration of this compound are not extensively documented, the strong activating and ortho-, para-directing effect of the C-5 methyl group would be expected to facilitate substitution at the C-7 position.
Halogenation: Halogenation of isatins also demonstrates a preference for the C-5 position. The presence of halides on the benzene ring can influence the reactivity of the C3 carbonyl group through inductive electron withdrawal. researchgate.netnih.gov For this compound, halogenation would likely lead to substitution at positions ortho or para to the methyl group, such as the C-7 position, assuming the C-5 position is already occupied.
| Reaction | Typical Reagents | Expected Major Product(s) for this compound |
|---|---|---|
| Nitration | KNO₃, H₂SO₄ | 7-Nitro-5-methyl-1-propylindoline-2,3-dione |
| Bromination | Br₂, FeBr₃ | 7-Bromo-5-methyl-1-propylindoline-2,3-dione |
| Chlorination | Cl₂, AlCl₃ | 7-Chloro-5-methyl-1-propylindoline-2,3-dione |
The methyl group at the C-5 position of the indoline-2,3-dione core plays a significant role in dictating the reactivity of the benzene ring towards electrophilic substitution. As an electron-donating group, the methyl group activates the aromatic ring, making it more susceptible to attack by electrophiles compared to the unsubstituted isatin. This activation is a result of both inductive effects and hyperconjugation.
The directing influence of the C-5 methyl group is predominantly ortho- and para-directing. In the context of the 5-methylated isatin ring, this would direct incoming electrophiles to the C-4 and C-6 positions. However, the steric bulk of the existing substituents and the geometry of the bicyclic system can influence the final regiochemical outcome, often favoring substitution at the less hindered C-7 position. The presence of the N-propyl group is not expected to have a major electronic influence on the benzene ring but may exert some steric effects.
Ring Expansion and Rearrangement Reactions
The isatin scaffold can undergo a variety of ring expansion and rearrangement reactions, providing access to more complex heterocyclic systems. researchgate.net These transformations often involve the reactive C-3 carbonyl group and can be triggered by various reagents and conditions.
One notable example is the regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes to form viridicatin (B94306) alkaloids. organic-chemistry.org This reaction proceeds under metal-free conditions and demonstrates that electron-donating groups on the isatin ring generally lead to better yields. organic-chemistry.org This suggests that this compound would be a suitable substrate for such transformations. Another example is the reaction of isatins with amines mediated by triphenylphosphine (B44618) and iodine, which can lead to the formation of indoloquinazolines. researchgate.net
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Reaction with α-aryldiazomethanes | Ar-CHO, N₂H₄·H₂O, K₂CO₃, EtOH | Substituted Viridicatins |
| Reaction with amines | Amines, Ph₃P, I₂ | Indoloquinazolines |
Transition-Metal Catalyzed Transformations
Transition-metal catalysis offers a powerful toolkit for the functionalization of the isatin core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for forming new carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organoboron reagent with a halide or triflate. While direct examples with this compound are scarce, the principles can be applied to its halogenated derivatives.
For instance, a 7-bromo-5-methyl-1-propylindoline-2,3-dione could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand to introduce a new aryl group at the C-7 position. The choice of ligand, such as P(t-Bu)₃ or PCy₃, can be crucial for the efficiency of the coupling with aryl chlorides and other challenging substrates. nih.gov
Ruthenium-catalyzed C-H activation and annulation reactions have also been reported for isatins, where the amide C–N bond can act as an internal oxidant and directing group. rsc.org This strategy allows for the synthesis of complex fused systems like 8-amido isocoumarins. The presence of the N-propyl group in this compound could influence the outcome of such C-H activation reactions.
| Catalytic Reaction | Catalyst/Reagents | Potential Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic acid | C-C bond formation at a halogenated position |
| Heck Coupling | Pd catalyst, Base, Alkene | C-C bond formation with an alkene |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N bond formation |
| Ru-catalyzed C-H Activation | Ru catalyst, Alkyne | Annulation to form fused heterocycles |
Spectroscopic and Analytical Methods for Structural Elucidation of 5 Methyl 1 Propylindoline 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 5-Methyl-1-propylindoline-2,3-dione is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the aromatic ring. The protons of the propyl group attached to the nitrogen atom will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the methylene (B1212753) group adjacent to the methyl group (CH₂), and another triplet for the methylene group directly attached to the nitrogen atom (N-CH₂). The methyl group at the 5-position of the indoline (B122111) ring would appear as a sharp singlet in the upfield region.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Propyl-CH₃ | Triplet | ~11 |
| Propyl-CH₂ | Multiplet | ~20 |
| N-CH₂ | Triplet | ~42 |
| 5-CH₃ | Singlet | ~21 |
| Aromatic-H | Multiplets | 7.0 - 7.8 |
| Aromatic-C | Multiple signals | 110 - 150 |
| C=O (Amide) | - | ~158 |
| C=O (Ketone) | - | ~183 |
Note: These are predicted values based on known data for similar N-alkylated isatin (B1672199) derivatives and may vary from experimental values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the dione (B5365651) functionality. Specifically, two distinct carbonyl (C=O) stretching vibrations would be observed in the region of 1700-1770 cm⁻¹. The amide carbonyl at the 2-position typically absorbs at a higher wavenumber compared to the ketone carbonyl at the 3-position. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N stretching and aromatic C=C bending vibrations, further confirming the structural features of the molecule.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Amide, C2) | ~1740 - 1760 |
| C=O (Ketone, C3) | ~1720 - 1740 |
| C-H (Aromatic) | ~3000 - 3100 |
| C-H (Aliphatic) | ~2850 - 2960 |
| C=C (Aromatic) | ~1450 - 1600 |
| C-N Stretch | ~1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of the propyl group, the methyl group, and carbon monoxide (CO) molecules from the dione system, providing further evidence for the proposed structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 203.09 | Molecular Ion |
| [M-C₃H₇]⁺ | 160.04 | Loss of propyl group |
| [M-CO]⁺ | 175.10 | Loss of a carbonyl group |
| [M-2CO]⁺ | 147.10 | Loss of both carbonyl groups |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum is sensitive to the electronic structure of the molecule, particularly the presence of conjugated systems.
The UV-Visible spectrum of this compound is expected to exhibit absorption maxima characteristic of the indoline-2,3-dione chromophore. Typically, isatin and its derivatives show multiple absorption bands in the UV-Vis region. These bands arise from π→π* and n→π* electronic transitions within the aromatic ring and the dicarbonyl system. The substitution at the nitrogen and the 5-position would influence the exact wavelength and intensity of these absorptions.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of a single crystal provides the most definitive proof of a molecule's structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous three-dimensional model of the molecule. This would confirm the planar structure of the indoline ring system, the positions of the methyl and propyl substituents, and the geometry of the dione functional group. Furthermore, it would reveal details about the crystal packing and any intermolecular forces, such as hydrogen bonding or π-stacking, that are present in the solid state.
Computational Chemistry and Molecular Modeling Investigations of Indoline 2,3 Dione Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecular systems. For the broader class of indole (B1671886) derivatives, DFT with the B3LYP functional and a 6-31G(d) basis set is a common method to optimize molecular geometry and calculate various quantum chemical descriptors. nih.gov These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution, are crucial for understanding a molecule's reactivity.
For a series of 5-methyl-1H-indole-2,3-dione-3-thiosemicarbazone derivatives studied for antitubercular activity, quantitative structure-activity relationship (QSAR) models have been developed, highlighting the importance of molecular structure in determining biological function. mui.ac.ir
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules, mapping their conformational landscapes and the influence of the solvent environment. For a flexible molecule like 5-Methyl-1-propylindoline-2,3-dione, the N-propyl chain can adopt various conformations, which can be critical for its ability to fit into a specific protein binding pocket.
Molecular Docking Studies for Ligand-Target Recognition and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about ligand-receptor interactions. acs.orgnih.gov The isatin (B1672199) scaffold is a known inhibitor of various enzymes, including caspases, proteases, and kinases. nih.govnih.govnih.gov
In studies on related N-substituted isatin derivatives, docking simulations have been instrumental in understanding their inhibitory mechanism. For example, N-propyl and N-butyl isatins have shown excellent inhibitory activity against caspases-3 and -7. nih.gov Docking studies of isatin-based inhibitors against targets like the SARS-CoV 3CL protease revealed that the carbonyl group of the isatin core often forms crucial hydrogen bonds with backbone residues in the active site, such as Cys145. nih.gov
For this compound, docking studies would be used to predict its binding mode within a putative target's active site. The simulations would assess how the N-propyl and 5-methyl groups fit into the binding pocket and what specific interactions they form.
The isatin moiety is recognized as a versatile scaffold for designing inhibitors that target various enzymes. nih.gov Proteomic studies have identified a range of isatin-binding proteins, suggesting that this core structure can interact with numerous biological targets. mdpi.com For any given isatin derivative, molecular docking is a primary tool for identifying the most probable binding site on a target protein. For instance, in studies of isatin-based inhibitors against Mycobacterium tuberculosis DNA gyrase, docking was used to investigate the binding possibility within the GyrA subunit. nih.gov Similarly, for inhibitors targeting α-glucosidase and α-amylase, docking simulations identified the binding pocket and key interacting residues. nih.gov The 5-methyl and 1-propyl substituents on the indoline-2,3-dione core would influence which binding sites it could favorably occupy, with the size and hydrophobicity of these groups playing a key role in complementarity.
The binding affinity of a ligand to its target is determined by the sum of its intermolecular interactions. Molecular docking simulations provide a detailed picture of these interactions. For isatin derivatives, key interactions typically include:
Hydrogen Bonding: The two carbonyl oxygens of the indoline-2,3-dione core are potent hydrogen bond acceptors. Studies on various protein targets show these groups frequently interacting with hydrogen bond donors from amino acid residues in the active site, such as lysine, arginine, or asparagine. nih.govnih.gov
Hydrophobic Interactions: The aromatic benzene (B151609) ring of the isatin core, along with the alkyl substituents, engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov The 5-methyl and 1-propyl groups of the compound would contribute significantly to these hydrophobic interactions, potentially enhancing binding affinity if the target site contains a suitable hydrophobic pocket.
π-π Stacking: The aromatic ring can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine within the active site. nih.gov
In a study of isatin-based inhibitors of α-glucosidase, the most active compounds formed hydrogen bonds and hydrophobic interactions within the enzyme's active site, with docking scores (binding energies) correlating with experimental activity. acs.orgnih.gov
Table 1: Example of Molecular Docking Results for Isatin-Based Inhibitors against α-Glucosidase (Note: This data is for illustrative purposes based on published research on related compounds, not specifically this compound. acs.orgnih.gov)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analogue 1 | -7.02 | ASP242, ARG526 | Hydrogen Bond |
| Analogue 6 | -6.67 | ASP242, GLU530 | Hydrogen Bond |
| Analogue 11 | -7.05 | ASP242, ASP327 | Hydrogen Bond |
| Acarbose (Ref) | -9.08 | ASP242, ASP327, ARG526 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
QSAR is a computational modeling method that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov
To develop a QSAR model, a set of related compounds (a training set) with known biological activities is used. For each compound, a variety of molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.gov
For example, a QSAR study on indole derivatives as antifungal agents used DFT-calculated descriptors and found that activity was positively correlated with descriptors like HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) and negatively correlated with descriptors like GATS8p (Geary autocorrelation of lag 8 / weighted by atomic polarizabilities). nih.gov While a specific QSAR model for this compound has not been published, it could be included in a series of N-alkyl-5-methyl-isatins to build such a model. The model would quantify how properties like the size of the N-alkyl group (propyl, in this case) and electronic effects of the 5-methyl group contribute to a specific biological activity.
Elucidation of Physicochemical Parameters Governing Bioactivity
The biological activity of indoline-2,3-dione derivatives is intricately linked to their physicochemical properties, which are dictated by the nature and position of substituents on the core structure. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in elucidating these relationships.
A pertinent example can be found in the QSAR analysis of a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives, which share the 5-methylindoline-2,3-dione core with our subject compound. nih.govnih.gov Such studies aim to build a statistical model that correlates the biological activity (e.g., anti-tubercular activity) with molecular descriptors. nih.govnih.gov These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic characteristics.
In a typical QSAR study, a variety of molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors can include:
Electronic Descriptors: Such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). These descriptors provide insights into the molecule's ability to participate in electrostatic interactions and chemical reactions.
Steric Descriptors: Including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft. These are crucial for understanding how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, capturing information about its size, shape, and branching.
For the 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives, a linear relationship was established between the principal components derived from these molecular descriptors and their inhibitory activity. nih.govnih.gov The resulting QSAR model could explain a significant portion of the variance in the biological activity, highlighting the key physicochemical parameters that govern the compounds' efficacy. nih.govnih.gov
Table 1: Illustrative Physicochemical Descriptors for a Hypothetical Series of this compound Analogs
| Analog | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | 217.25 | 2.15 | 0 | 3 | 43.37 |
| Analog A (e.g., with a hydroxyl group) | 233.25 | 1.85 | 1 | 4 | 63.60 |
| Analog B (e.g., with a nitro group) | 262.24 | 2.05 | 0 | 5 | 89.19 |
| Analog C (e.g., with a chloro group) | 251.69 | 2.70 | 0 | 3 | 43.37 |
Note: The data in this table is illustrative and calculated based on the structure of this compound and hypothetical analogs to demonstrate the types of parameters analyzed. Actual experimental or detailed computational values may vary.
Virtual Screening and De Novo Design of Indoline-2,3-dione Analogues
Computational chemistry offers powerful tools for the discovery of novel bioactive compounds through virtual screening and de novo design. These approaches are particularly valuable for exploring the vast chemical space around a promising scaffold like indoline-2,3-dione.
Virtual Screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into two main approaches:
Ligand-based virtual screening (LBVS): This method relies on the knowledge of known active compounds. nih.gov A model, or pharmacophore, is built based on the common structural and chemical features of these active molecules. This model is then used to search databases for other compounds that fit the pharmacophore. For instance, a pharmacophore for a series of indoline-2,3-dione-based enzyme inhibitors might include a hydrogen bond acceptor at the C2-carbonyl, a hydrogen bond donor at the N1-position (if unsubstituted), and a hydrophobic region corresponding to the benzene ring.
Structure-based virtual screening (SBVS): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This involves docking candidate molecules from a library into the binding site of the target and scoring their potential interactions. Molecular docking simulations can predict the binding mode and affinity of a ligand, helping to prioritize compounds for experimental testing.
De Novo Design , on the other hand, is a computational technique for designing novel molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This approach has the potential to generate highly novel and potent compounds that may not be present in existing chemical libraries. For the indoline-2,3-dione scaffold, a de novo design approach could be used to explore different substituents at the N1, C5, and other positions to optimize interactions with a specific target. nih.gov
In Silico Pharmacokinetic and Pharmacodynamic Prediction
A crucial aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico methods play a vital role in the early prediction of these properties, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles before they enter costly and time-consuming experimental testing. nih.govnih.gov
For this compound and its analogs, a range of in silico models can be used to predict their ADMET properties. These models are often based on QSAR principles, where molecular descriptors are correlated with experimentally determined pharmacokinetic parameters.
Table 2: Illustrative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | May indicate a lower potential for central nervous system side effects. |
| Plasma Protein Binding (PPB) | High | Can affect the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Important for predicting potential drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Inhibition | Low Probability | Reduces the likelihood of interference with the excretion of other drugs. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Suggests a lower risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Indicates a low potential for causing genetic mutations. |
Note: The data in this table is illustrative and based on general predictions for compounds with similar structures. Specific in silico predictions for this compound would require dedicated computational analysis.
Structure Activity Relationship Sar Studies of 5 Methyl 1 Propylindoline 2,3 Dione and Its Derivatives
Impact of N-1 Propyl Substitution on Molecular Recognition and Bioactivity
The substitution at the N-1 position of the isatin (B1672199) scaffold is a critical determinant of its biological activity. The nature of the substituent, including its size, lipophilicity, and electronic properties, can significantly alter the molecule's interaction with biological targets.
The length and branching of the N-alkyl chain play a pivotal role in modulating the bioactivity of isatin derivatives. Generally, N-alkylation can influence properties like solubility and the ability to cross cell membranes.
Anticonvulsant Activity: Studies on N-substituted isatin analogues have shown that branched alkyl substitutions may be more favorable than straight chains for anticonvulsant potential, possibly due to improved solubility. nih.gov
Anti-inflammatory and Antioxidant Potential: For anti-inflammatory and antioxidant activities, smaller N-substitutions are generally preferred. N-alkylation is often considered unfavorable for antioxidant action. nih.gov
Tyrosinase Inhibition: In a study on N-alkyl xanthates, increasing the length of the hydrophobic tail led to a decrease in the Ki values for cresolase inhibition, indicating stronger inhibition. Conversely, for catecholase inhibition, increasing the alkyl chain length resulted in higher Ki values, suggesting weaker inhibition. nih.gov This highlights that the effect of alkyl chain length can be target-specific.
General Bioactivity: While N-substitution can be favorable for certain activities like anti-diabetic and anti-HIV potential, excessively large groups can lead to a loss of potency, potentially due to increased molecular weight hindering interactions with the target site. nih.gov
Table 1: Effect of N-Alkyl Chain Length on Enzyme Inhibition
| Compound Series | Alkyl Chain Length | Effect on Bioactivity | Reference |
|---|---|---|---|
| N-Alkyl Xanthates (Cresolase) | Increasing | Increased Inhibition (Lower Ki) | nih.gov |
| N-Alkyl Xanthates (Catecholase) | Increasing | Decreased Inhibition (Higher Ki) | nih.gov |
| Isatin Analogues (Anticonvulsant) | Branched vs. Straight | Branched chains may improve potential | nih.gov |
Comparing the N-propyl group with other substituents like N-benzyl and N-propargyl reveals distinct SAR trends.
N-benzyl Substitution: The presence of an N-benzyl group is often associated with enhanced antiproliferative and cytotoxic activity. nih.gov For instance, N-benzyl isatins have shown promise in anticancer research. nih.govsysrevpharm.org Mass spectrometry studies show that N-benzyl substituted isatins fragment at the C-C bond of the alkyl chain, whereas N-alkyl substituted ones fragment at the N-C bond.
N-propargyl Substitution: N-propargyl isatins are synthesized through the alkylation of isatins with propargyl bromide. researchgate.net These derivatives serve as key intermediates for creating more complex molecules, such as triazole-containing isatins, via click chemistry, which have shown diverse biological activities. researchgate.net
SARS-CoV 3CL Protease Inhibition: In the context of inhibiting the SARS coronavirus 3CL protease, the N-1 position was found to favor large hydrophobic substituents for potent inhibition. nih.govnih.gov
Table 2: Comparative Bioactivity of N-Substituted Isatin Derivatives
| N-Substituent | Associated Bioactivity | Reference |
|---|---|---|
| N-Propyl | Target-dependent; generally smaller chains favored | nih.gov |
| N-Benzyl | Enhanced antiproliferative/cytotoxic activity | nih.gov |
| N-Propargyl | Versatile intermediate for synthesis of bioactive compounds | researchgate.net |
| Large Hydrophobic Groups | Potent SARS-CoV 3CL Protease Inhibition | nih.gov |
Contribution of the C-5 Methyl Group to Bioactivity Profiles
Substitution on the six-membered aromatic ring of the isatin core, particularly at the C-5 position, significantly influences the electronic properties and steric profile of the molecule, thereby affecting its biological activity.
The C-5 position is a common site for modification in SAR studies of isatin derivatives. calstate.edu The electronic nature of the substituent at this position—whether it is an electron-donating group (EDG) like methyl or an electron-withdrawing group (EWG) like a halogen—is crucial.
Antiproliferative Activity: An electron-donating methyl group at the C-5 position has been found to be valuable for improving anticancer potential against certain cell lines. nih.gov
Anti-TB and Anti-HIV Activity: In contrast, for anti-TB and anti-HIV activities, EWGs at the C-5 position generally lead to enhanced potency. nih.gov The introduction of an electron-donating methoxy (B1213986) group was found to reduce anti-TB potential. nih.gov
Antimicrobial Activity: The greatest antimicrobial activity is often observed with EWGs at the C-5 position, which increases the lipophilic character of the molecule, facilitating transport across hydrophobic bacterial membranes. calstate.edunih.gov
MAO Inhibition: For monoamine oxidase (MAO) inhibition, substitution at the C-5 position is considered preferable to C-6 substitution for enhancing inhibitory potency. nih.gov The C-5 side chain is thought to interact with the enzyme's entrance cavity. nih.govacs.org
SARS-CoV 3CLpro Inhibition: Modification at the C-5 position of the isatin ring was found to be more effective in increasing inhibitory potency against SARS-CoV 3CLpro compared to substitutions at other positions. nih.gov
The position of a substituent on the aromatic ring can lead to significant differences in bioactivity. Comparing 5-methylisatin (B515603) with its positional isomers (e.g., 4-, 6-, or 7-methylisatin) can provide insights into the optimal substitution pattern for a given biological target.
MAO Inhibition: Studies have shown that C-5 substitution significantly improves isatin's MAO-B inhibition effectiveness compared to C-6 substitution. nih.gov This suggests that the specific location of the substituent dictates the quality of interaction with the target enzyme.
Antimicrobial Activity: Halogenation at the C-7 position has also been shown to improve inhibitory potency, indicating that multiple positions on the aromatic ring are sensitive to substitution. calstate.edu
General SAR: The fact that C-5 and C-6 substitutions can increase binding affinity for both MAO-A and MAO-B isoforms, often with preferential selectivity towards MAO-B, underscores the importance of positional isomerism. nih.gov
Influence of Carbonyl Modifications (C-2 and C-3) on Biological Interactions
The C-2 and C-3 carbonyl groups of the isatin core are highly reactive and crucial for its biological activity. calstate.edu Modifications at these positions, particularly at C-3, have led to the development of a vast array of derivatives with diverse pharmacological profiles.
C-3 Carbonyl Modifications: The C-3 carbonyl is highly reactive and a key site for derivatization. calstate.edu The formation of Schiff bases, hydrazones, semicarbazones, and thiosemicarbazones by condensation with various amines at this position is a common strategy to generate potent bioactive molecules. nih.gov These modifications are crucial for antimicrobial, anti-inflammatory, and anti-HIV activities. nih.gov For instance, the conversion of the C-3 keto group to a thiosemicarbazone or methyloxime enhanced anti-TB potency. nih.gov
C-2 Carbonyl Modifications: The C-2 carbonyl, being an amide carbonyl, is less reactive than the C-3 ketone. However, its presence is important for biological activity. The C-2 carbonyl oxygen can participate in hydrogen bonding with biological targets, as seen in the interaction of isatin with the substrate cavity of MAO-B. nih.govacs.org
Formation of Spiro Derivatives: The C-3 position can also be involved in the formation of spiro compounds, where the C-3 carbon is part of a new ring system. This structural modification can lead to compounds with significant anticonvulsant and antioxidant properties. nih.gov
Covalent Inhibition: The C-3 carbonyl is implicated in the covalent inhibition of certain enzymes. For example, isatin derivatives have been shown to covalently bind to the Cys106 residue of the DJ-1 protein, an important target in neurodegenerative diseases. nih.gov
Derivatization at C-3 (e.g., Schiff Bases, Spirocyclic Systems)
The C-3 keto group of the indoline-2,3-dione core is a primary site for chemical modification, readily undergoing condensation reactions to form a variety of derivatives, most notably Schiff bases and spirocyclic systems.
Schiff Bases: The reaction of isatins with primary amines leads to the formation of Schiff bases, which have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netmdpi.comnih.gov The synthesis of Schiff bases from isatin and 5-fluoroisatin (B27256) has been efficiently achieved in a water suspension medium, yielding the corresponding bis-Schiff bases in good yields. nih.gov These derivatives, characterized by the azomethine group (-C=N-), introduce a new dimension of structural diversity and potential for hydrogen bonding and other intermolecular interactions. While specific studies on 5-Methyl-1-propylindoline-2,3-dione are limited, the extensive research on other isatin-derived Schiff bases suggests that this modification is a viable strategy for modulating the biological profile of the parent compound. researchgate.net
Spirocyclic Systems: The generation of spirocyclic systems from the isatin core represents another significant derivatization strategy. These three-dimensional structures can provide a more rigid and defined orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets. The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been accomplished through the condensation of 5-methylisatin with β-amino amides. Current time information in Chatham County, US. Similarly, the creation of spiro β-lactam derivatives of 5-methyl-indole-2,3-dione has been reported. nih.gov An isatin-derived spirocyclic α-methylene-γ-butyrolactone has been identified as an inhibitor of the NF-κB pathway. nih.gov These examples underscore the potential of spiro-functionalization at the C-3 position to generate novel therapeutic agents.
Below is a table summarizing the types of C-3 derivatizations and their potential impact:
| Derivatization Type | Key Structural Feature | Potential Biological Impact |
| Schiff Bases | Azomethine group (-C=N-) | Enhanced antimicrobial, antiviral, and anticancer activities through new interaction points. researchgate.netmdpi.comnih.gov |
| Spirocyclic Systems | Rigid 3D scaffold | Improved binding affinity and selectivity due to a more defined molecular conformation. Current time information in Chatham County, US.nih.gov |
Role of the Intact Dione (B5365651) Moiety in Target Engagement
The 1,2-dione moiety within the indoline-2,3-dione core is a critical pharmacophore that plays a pivotal role in the biological activity of these compounds. This electrophilic center is crucial for interactions with various biological targets. The carbonyl groups can act as hydrogen bond acceptors, engaging with amino acid residues in enzyme active sites or receptor binding pockets.
Studies on various isatin derivatives have consistently highlighted the importance of this dione functionality. For instance, in the context of caspase inhibitors, the dione moiety is essential for binding to the enzyme's active site. nih.gov The modeling results from studies on Schiff bases of indoline-2,3-dione also emphasize the importance of the isatin moiety for strong interactions with the enzyme active site. mdpi.com Any modification that disrupts the integrity of this dione system often leads to a significant loss of biological activity.
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of this compound and its derivatives is a key determinant of their interaction with biological macromolecules. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which in turn correlates with the observed structure-activity relationships.
A study on a series of 5-methylisatin derivatives designed as potential CDK2 inhibitors revealed that modifications to the core structure induce significant conformational changes. mdpi.com The analysis showed that the presence of different functional groups influences the orientation of the isatin core relative to other parts of the molecule. This conformational flexibility allows the derivatives to adapt to the dynamically changing structure of the enzyme's active site. The generation of low-energy conformers is crucial for applications such as 3D-QSAR, pharmacophore mapping, and ligand-receptor docking. nih.gov
The following table presents a conceptual summary of how conformational changes can impact SAR, based on general principles observed in related isatin derivatives:
| Conformational Feature | Impact on SAR |
| Planarity of the Indole (B1671886) Ring | Influences stacking interactions with aromatic residues in the binding site. |
| Orientation of the N-Propyl Group | Affects hydrophobic interactions and can influence the overall binding pose. |
| Torsional Angles of C-3 Substituents | Determines the spatial projection of functional groups, impacting interactions with the target. |
Hybridization Strategies and Their SAR Implications
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to create novel isatin derivatives with enhanced or dual biological activities. This approach aims to leverage the beneficial properties of each constituent moiety to achieve synergistic effects or to target multiple pathways simultaneously.
Isatin has been hybridized with various other heterocyclic systems and functional groups. For example, isatin–pyrimidinone hybrids have shown potent activity against HIV and SARS-CoV-2. nih.gov Similarly, isatin–oxadiazole hybrids have demonstrated enhanced antiviral activity. nih.gov The synthesis of isatin hybrids has been a focus of research for developing new anticancer and antimicrobial agents. tandfonline.com While specific hybridization studies involving this compound are not extensively documented, the principles derived from the broader isatin literature suggest that this would be a promising avenue for future drug discovery efforts. The combination of the this compound scaffold with other known bioactive fragments could lead to the development of novel therapeutic agents with improved efficacy and a broader spectrum of activity.
Mechanistic Investigations of Indoline 2,3 Dione Mediated Biological Processes
Enzyme Inhibition Mechanism Studies
The indoline-2,3-dione scaffold is a versatile structure that has been the focus of extensive research for its ability to inhibit various enzymes, playing a crucial role in different pathological conditions.
Indoline-2,3-dione derivatives have been identified as potent inhibitors of several kinases, which are key regulators of cellular processes.
Cyclooxygenase-2 (COX-2): While direct inhibition of COX-2 by simple indoline-2,3-dione derivatives is not extensively documented, there is evidence of a functional link between COX-2 and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is an enzyme that metabolizes tryptophan and is involved in immune tolerance in cancer. nih.gov Studies have shown that inhibiting COX-2 can down-regulate the expression and activity of IDO1 in acute myeloid leukemia cells, suggesting an indirect pathway through which COX-2 modulation can impact processes involving indole-related metabolism. nih.govnih.gov
Phosphoinositide-3 Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently overactive in human cancers, making it a key target for cancer therapy. nih.govacs.org Indolizine derivatives, which are structurally related to indoline-2,3-diones, have been developed as inhibitors of PI3K. google.com Furthermore, selective inhibitors of the PI3K-delta (PI3K-δ) isoform, have demonstrated the ability to induce apoptosis in mesothelioma cells. nih.gov The inhibition of the PI3K/AKT/mTOR pathway by these compounds can be enhanced by combination with other inhibitors, such as those targeting AKT or mTOR directly. nih.gov
Histone Deacetylases (HDACs): HDAC inhibitors are a class of anti-cancer agents that can also modulate immune responses. nih.gov Some isatin (B1672199) derivatives have been investigated for their anti-cancer properties, targeting enzymes like histone deacetylase. acs.org HDAC inhibitors have been shown to increase the expression of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in suppressing immune cell function. This suggests a complex interplay where HDAC inhibition by certain compounds can modulate immune responses through IDO induction. nih.gov
ABL1/BCR-ABL1: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the cause of chronic myeloid leukemia (CML). youtube.comnih.gov While the first-generation inhibitor imatinib (B729) is effective, resistance can develop, often through mutations like the T315I "gatekeeper" mutation. youtube.comnih.gov Switch-control inhibitors have been designed to inhibit this and other resistant forms of the BCR-ABL1 kinase. nih.gov These inhibitors work by binding to the inactive conformation of the kinase, preventing its activation. youtube.com Dual inhibition strategies, combining ATP-competitive inhibitors with allosteric inhibitors, are being explored to overcome resistance. nih.gov
DNA gyrase is a crucial bacterial enzyme involved in DNA supercoiling, making it an attractive target for antibacterial agents. nih.gov Schiff bases of indoline-2,3-dione have been synthesized and shown to possess inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.govnih.gov These compounds act as competitive inhibitors, likely targeting the ATP-binding site on the GyrB subunit of the enzyme. nih.gov Molecular docking studies suggest that the isatin moiety is important for the interaction with the enzyme's active site. nih.govnih.gov
| Compound Type | Target Enzyme | IC50 Values | Key Findings |
| Schiff bases of indoline-2,3-dione | Mtb DNA gyrase | 50–157 μM nih.gov | The isatin moiety and connecting side chain are important for strong interactions with the enzyme active site. nih.govnih.gov |
Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by reducing post-meal high blood sugar. nih.govnih.gov Indoline-2,3-dione derivatives have demonstrated promising inhibitory activity against these enzymes.
α-Glucosidase and α-Amylase: Several studies have reported the synthesis of indoline-2,3-dione-based compounds that effectively inhibit α-glucosidase and α-amylase. nih.govnih.govnih.gov For instance, a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives showed significant inhibitory potential, with some compounds exhibiting lower IC50 values than the standard drug acarbose. acs.orgnih.gov Another study on 3,3-di(indolyl)indolin-2-ones also revealed strong α-glucosidase inhibition and comparatively lower α-amylase inhibition, which could be advantageous in reducing side effects. nih.govnih.gov Molecular docking studies have helped to understand the binding interactions of these compounds within the active sites of the enzymes. nih.govnih.govnih.gov
| Derivative Class | Target Enzyme | IC50 Range (μM) | Reference Compound (IC50 μM) |
| Benzene sulfonamides | α-Glucosidase | 0.90 - 12.70 nih.gov | Acarbose (11.50) nih.gov |
| Benzene sulfonamides | α-Amylase | 1.10 - 14.90 nih.gov | Acarbose (12.20) nih.gov |
| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | - | Higher % inhibition than Acarbose nih.govnih.gov |
| 3,3-di(indolyl)indolin-2-ones | α-Amylase | - | Lower % inhibition than Acarbose nih.govnih.gov |
Receptor Binding Profiling
The parent compound, isatin (indoline-2,3-dione), has been shown to bind to central benzodiazepine (B76468) receptors, although with a relatively high IC50 value of 123 μM when competing with clonazepam. medchemexpress.com This suggests a potential, albeit weak, interaction with this class of receptors. Comprehensive receptor binding profiles for substituted derivatives like 5-Methyl-1-propylindoline-2,3-dione are not widely documented.
Modulation of Intracellular Signaling Pathways
Indoline-2,3-dione derivatives can influence various intracellular signaling pathways, which underlies many of their biological effects. For instance, some indole (B1671886) alkaloids have been shown to target the MAPK and PI3K/Akt signaling pathways in cancer cells. mdpi.com The inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis. mdpi.com Specifically, indole-3-carbinol (B1674136) has been found to inhibit the NADPH oxidase/ROS/p38 MAPK pathway. mdpi.com Furthermore, the radiosensitizing effects of indole-2,3-dione in glioblastoma cells and its radioprotective effects in normal cells are mediated through the modulation of reactive oxygen species (ROS) production and apoptotic pathways. nih.gov
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Advanced Research Directions and Future Perspectives in Indoline 2,3 Dione Research
Rational Design and Synthesis of Next-Generation Indoline-2,3-dione Scaffolds
The future of indoline-2,3-dione research heavily relies on the ability to design and synthesize novel scaffolds with enhanced potency, selectivity, and desirable physicochemical properties. This involves moving beyond simple substitutions to more complex structural modifications.
Key Research Thrusts:
Skeletal Editing and Hybridization: A significant trend is the "skeletal editing" of the isatin (B1672199) core to create diverse and novel heterocyclic systems. researchgate.net Furthermore, the molecular hybridization approach, which combines the isatin scaffold with other pharmacophores, is a powerful strategy for developing new drug candidates with potentially synergistic or multi-target activities. researchgate.net For instance, isatin-based hybrids have been investigated for their potential in treating neglected tropical diseases and cancer. mdpi.com
Structure-Based Drug Design: Leveraging detailed structural information of isatin derivatives and their biological targets will continue to drive the rational design of next-generation compounds. For example, the design of isatin-based benzene (B151609) sulphonamides as carbonic anhydrase inhibitors has been guided by the structural features of the enzyme's active site. nih.gov
N-Functionalization and C3/C5-Functionalization: Research has shown that modifications at the N1, C3, and C5 positions of the isatin ring are crucial for tuning biological activity. researchgate.net Future work will likely explore more complex and diverse functional groups at these positions to optimize interactions with biological targets.
Development of Advanced Computational Models for Predictive Biology
Computational methods are becoming indispensable in accelerating the discovery and development of new indoline-2,3-dione derivatives. nih.gov Advanced computational models offer the potential to predict biological activity, pharmacokinetic properties, and potential toxicity, thereby reducing the time and cost associated with experimental screening. acs.org
Future Directions in Computational Modeling:
Artificial Intelligence and Machine Learning: The integration of artificial intelligence (AI) and machine learning algorithms is set to revolutionize the field. researchgate.net These models can analyze vast datasets of isatin derivatives to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between indoline-2,3-dione derivatives and their biological targets. nih.gov These simulations can help in understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding, offering deeper insights than static molecular docking. researchgate.net
Predictive Pharmacokinetics and Toxicity (ADMET): In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for the early-stage evaluation of drug candidates. nih.gov The development of more accurate and reliable ADMET prediction tools will be a key focus area.
| Computational Technique | Application in Indoline-2,3-dione Research | Reference |
| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. | nih.govresearchgate.net |
| QSAR | Developing mathematical models to correlate chemical structure with biological activity. | mdpi.com |
| Molecular Dynamics | Assessing the stability and conformational dynamics of ligand-protein complexes. | researchgate.netnih.gov |
| AI/Machine Learning | Identifying complex SAR and predicting therapeutic outcomes. | researchgate.net |
Elucidation of Novel Molecular Targets for Indoline-2,3-dione Derivatives
While indoline-2,3-dione derivatives are known to interact with a range of biological targets, the identification of novel molecular targets is a critical area of ongoing research. nih.gov This will open up new therapeutic avenues for these versatile compounds.
Strategies for Target Identification:
Chemical Proteomics: This approach utilizes chemical probes based on the indoline-2,3-dione scaffold to identify binding partners in complex biological systems.
Phenotypic Screening and Target Deconvolution: High-throughput screening of isatin libraries in cell-based assays can identify compounds with interesting biological effects. Subsequent target deconvolution studies can then be used to identify the molecular targets responsible for these effects.
Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to treatment with indoline-2,3-dione derivatives can provide clues about their mechanism of action and potential molecular targets. nih.gov A recent study reported that a novel isatin-hydrazide derivative degrades estrogen receptor alpha (ERα) in breast cancer cells, a previously unknown mechanism for this scaffold. nih.gov
Applications in Probe Chemistry and Chemical Biology
The unique chemical properties of the indoline-2,3-dione scaffold make it an attractive platform for the development of chemical probes and tools for chemical biology research.
Emerging Applications:
Fluorescent Probes: The isatin core can be incorporated into fluorescent molecules to create probes for imaging and sensing specific biological molecules or processes.
Affinity-Based Probes: By attaching a reactive group or a tag to the indoline-2,3-dione scaffold, researchers can create affinity-based probes for identifying and isolating target proteins.
Inhibitor-Based Probes: Potent and selective inhibitors based on the isatin scaffold can be used as chemical probes to study the function of specific enzymes or signaling pathways in living systems. For example, isatin derivatives have been developed as probes for indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov
Multicomponent Reactions and Sustainable Synthesis for Indoline-2,3-diones
The development of sustainable and efficient synthetic methods is crucial for the future of indoline-2,3-dione chemistry. Multicomponent reactions (MCRs) and green chemistry principles are at the forefront of this effort.
Key Advances in Synthesis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-1-propylindoline-2,3-dione, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?
- Methodological Answer : Begin with a Friedel-Crafts acylation or condensation of indoline-2,3-dione derivatives, substituting the propyl and methyl groups via nucleophilic substitution. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or HPLC, referencing purification protocols for structurally similar indoline-dione analogs . Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- Methodological Answer : Use - and -NMR to verify substituent positions (e.g., methyl at C5, propyl at N1) and assess diastereotopic protons. IR spectroscopy can confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Compare data with crystallographically resolved analogs (e.g., 5-chloroindoline-2,3-dione derivatives) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general organic compound safety guidelines: use fume hoods for volatile solvents, wear nitrile gloves, and avoid inhalation. Conduct a risk assessment for reactivity (e.g., potential exothermic reactions during synthesis). Store the compound in airtight containers away from light, referencing safety frameworks for indoline-dione analogs .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and observed reactivity of this compound?
- Methodological Answer : Re-examine computational models (e.g., solvent effects, basis set selection) and validate with experimental kinetic studies. Use Hammett plots or isotopic labeling to probe electronic/steric effects. Cross-reference crystallographic data (e.g., bond lengths, angles) from analogs like 5-chloroindoline-2,3-dione to refine computational parameters .
Q. How can stability studies under varying pH, temperature, and light exposure be designed to assess degradation pathways of this compound?
- Methodological Answer : Employ accelerated stability testing: expose the compound to UV light (254 nm), elevated temperatures (40–80°C), and buffered solutions (pH 1–13). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the dione ring). Use Arrhenius kinetics to extrapolate shelf-life, adapting protocols for structurally related heterocycles .
Q. What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?
- Methodological Answer : Difficulty in growing single crystals may arise from flexible propyl groups. Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) and cryocooling (100 K) to stabilize crystals. Compare with crystallographic data from analogs (e.g., 5-chloro derivatives) to resolve disorder in the alkyl chain .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with modified alkyl chains or substituted aryl groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic descriptors (Hammett σ) or steric parameters (Taft’s ). Use multivariate regression to identify key structural determinants, referencing SAR frameworks for indoline-diones .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer : Standardize measurement conditions (e.g., DSC for melting points, shake-flask method for solubility). Replicate experiments using pure samples (>98% by HPLC) and compare with literature data for structurally similar compounds. Consider polymorphic forms or hydrate formation as sources of variation .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Q-Q plots and Levene’s test, referencing experimental design principles for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
